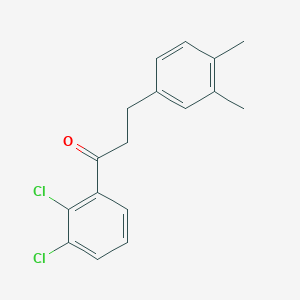

2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-6-7-13(10-12(11)2)8-9-16(20)14-4-3-5-15(18)17(14)19/h3-7,10H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOABSVSJSQTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644861 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-75-4 | |

| Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-(3,4-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

Foreword: The Rationale and Potential of a Novel Ketone

In the landscape of medicinal chemistry and materials science, the propiophenone scaffold serves as a versatile building block. Its derivatives have been explored for a range of pharmacological activities and as key intermediates in the synthesis of more complex molecular architectures. This guide details the synthesis and characterization of a novel propiophenone derivative: 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone. The introduction of dichloro- substitution on one aromatic ring and dimethyl- substitution on the other creates a molecule with unique electronic and steric properties, making it a compound of interest for researchers in drug discovery and materials development. This document provides a comprehensive, field-proven approach to its synthesis and rigorous characterization, grounded in established chemical principles.

Synthetic Strategy: A Guided Approach to Friedel-Crafts Acylation

The synthesis of this compound is most effectively achieved through a Friedel-Crafts acylation reaction. This classic yet powerful method for forming carbon-carbon bonds on an aromatic ring is the cornerstone of our synthetic approach. The reaction involves the acylation of 1,2-dichlorobenzene with 3-(3,4-dimethylphenyl)propionyl chloride in the presence of a Lewis acid catalyst.

Mechanistic Insight: The "Why" Behind the Reaction

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1][2] The Lewis acid, typically aluminum chloride (AlCl₃), activates the acyl chloride, leading to the formation of a highly electrophilic acylium ion.[3] This acylium ion is then attacked by the electron-rich π-system of the 1,2-dichlorobenzene ring. A subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity of the ring and yields the desired ketone.[1][4]

The choice of 1,2-dichlorobenzene as the substrate and the specific acyl chloride is deliberate. The two chlorine atoms on the benzene ring are deactivating, making the Friedel-Crafts reaction more challenging than with unsubstituted benzene. However, they also direct the incoming acyl group primarily to the 4-position, though some substitution at other positions is possible. The 3-(3,4-dimethylphenyl)propionyl chloride provides the second aromatic ring with its characteristic dimethyl substitution pattern.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials:

-

3-(3,4-dimethylphenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

1,2-Dichlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol

Procedure:

Part A: Synthesis of 3-(3,4-dimethylphenyl)propionyl chloride

-

Acid Chloride Formation: In a fume hood, combine 3-(3,4-dimethylphenyl)propanoic acid (1 equivalent) and thionyl chloride (1.5 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Gently heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

-

Purification: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(3,4-dimethylphenyl)propionyl chloride is used directly in the next step.

Part B: Friedel-Crafts Acylation

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude 3-(3,4-dimethylphenyl)propionyl chloride from Part A in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the AlCl₃ suspension with vigorous stirring over 30 minutes.

-

Addition of Aromatic Substrate: After the addition is complete, add 1,2-dichlorobenzene (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Part C: Purification

-

Recrystallization: The crude product is purified by recrystallization from ethanol.[5][6][7][8][9] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the pure crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Caption: Experimental workflow for synthesis and characterization.

Comprehensive Characterization: Confirming the Molecular Identity

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following spectroscopic techniques provide a detailed picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments.

-

Aromatic Protons: The protons on the dichlorinated benzene ring are expected to appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing chlorine atoms.[10] The protons on the dimethyl-substituted benzene ring will appear slightly more upfield in the aromatic region (δ 6.8-7.2 ppm). The splitting patterns will be complex due to coupling between adjacent protons.

-

Methylene Protons: The two methylene groups (-CH₂-CH₂-) will appear as two distinct triplets in the range of δ 2.8-3.5 ppm. The methylene group adjacent to the carbonyl will be further downfield.

-

Methyl Protons: The two methyl groups on the benzene ring will appear as two singlets around δ 2.2-2.4 ppm.

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments.

-

Carbonyl Carbon: A characteristic peak for the ketone carbonyl carbon will be observed in the downfield region, typically around δ 195-205 ppm.[11]

-

Aromatic Carbons: The aromatic carbons will appear in the range of δ 120-150 ppm.[10] The carbons attached to the chlorine atoms will be shifted further downfield.

-

Aliphatic Carbons: The methylene carbons will appear in the range of δ 25-45 ppm, and the methyl carbons will be observed in the upfield region, around δ 19-22 ppm.

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data |

| Chemical Shift (δ, ppm) | Assignment |

| 7.0-8.0 | Aromatic (dichlorophenyl) |

| 6.8-7.2 | Aromatic (dimethylphenyl) |

| 2.8-3.5 | -CH₂- |

| 2.2-2.4 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the presence of key functional groups.

-

Carbonyl Stretch (C=O): A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹ for the ketone carbonyl group.[11][12][13] The conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.

-

Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic rings.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ will indicate the C-H stretching of the methylene and methyl groups.

-

C-Cl Stretch: The carbon-chlorine stretching vibrations will appear in the fingerprint region, typically between 600-800 cm⁻¹.

| IR Predicted Data | |

| Wavenumber (cm⁻¹) | Assignment |

| > 3000 | Aromatic C-H stretch |

| < 3000 | Aliphatic C-H stretch |

| 1680-1700 | C=O stretch (ketone) |

| 600-800 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. There will be an M⁺ peak, an M+2 peak (due to one ³⁷Cl), and an M+4 peak (due to two ³⁷Cl atoms) in a ratio of approximately 9:6:1.[14][15]

-

Fragmentation: Common fragmentation pathways for propiophenones include cleavage at the α- and β-positions relative to the carbonyl group. This will result in fragment ions corresponding to the acylium ion and other charged species.

| Mass Spectrometry Predicted Data | |

| m/z | Assignment |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion cluster (ratio ~9:6:1) |

| [M - C₂H₅]⁺ | Loss of ethyl group |

| [C₆H₃Cl₂CO]⁺ | Dichlorobenzoyl cation |

| [C₉H₁₁]⁺ | Dimethylphenylpropyl cation |

Conclusion: A Versatile Intermediate for Future Research

This guide has provided a detailed, scientifically-grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures, researchers can reliably produce and verify this novel compound. The unique combination of substituents on the two aromatic rings makes this molecule a promising candidate for further investigation in various fields, including the development of new therapeutic agents and the design of advanced organic materials. The comprehensive characterization data presented here serves as a benchmark for future studies involving this intriguing propiophenone derivative.

References

- Spectroscopy of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition.

- Carbonyl Compounds - IR Spectroscopy. (n.d.).

- Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. (n.d.). Chemguide.

- Infrared Spectroscopy (IR). (n.d.).

- Friedel–Crafts reaction. (n.t.). In Wikipedia.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.

- IR Spectroscopy Tutorial: Ketones. (n.d.).

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). Benchchem.

- Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.

- Recrystallization. (n.d.).

- Friedel-Crafts acylation (video). (n.d.). Khan Academy.

- Friedel–Crafts Acylation. (n.d.). Sigma-Aldrich.

- Recrystallization-1.pdf. (n.d.).

- Recrystallization. (n.d.).

- Recrystallization. (n.d.). Jack Westin.

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- mass spectra - the M+2 peak. (n.d.). Chemguide.

- Mass spectrometry analysis of multiple halogen atoms. (n.d.). ECHEMI.

- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.

- Mass spectrometry of halogen-containing organic compounds. (2025, August 5). ResearchGate.

- Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). (n.d.). ResearchGate.

- Propiophenone(93-55-0) IR Spectrum. (n.d.). ChemicalBook.

- Proton NMR 4b Dichlorobenzene. (2020, June 29). YouTube.

- NMR of aromatic protons in compounds 1 and 2. (n.d.). ResearchGate.

- 1-Phenyl-1-propanone. (n.d.). PubChem.

- propiophenone, 93-55-0. (n.d.). The Good Scents Company.

- Identify products of Propiophenone using nmr. (2016, March 30). Chemistry Stack Exchange.

- 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone. (n.d.). PubChem.

- 1H proton nmr spectrum of 1,1-dichloroethane. (n.d.). Doc Brown's Chemistry.

- proton NMR spectrum of 1,2-dichloroethane. (n.d.). Doc Brown's Chemistry.

- Production of propiophenone. (n.d.). Google Patents.

- Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.

- Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. (n.d.). PubMed Central.

- 3'-Chloropropiophenone synthesis. (n.d.). ChemicalBook.

- Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. (n.d.). MDPI.

- Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. (n.d.). PMC - NIH.

- Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. (n.d.). Google Patents.

- 3',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone. (n.d.). PubChem.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. Recrystallization [sites.pitt.edu]

- 8. jackwestin.com [jackwestin.com]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Novel Synthesis Routes for 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of novel and classical synthetic pathways for 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone, a complex aryl ketone with potential applications in pharmaceutical and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a detailed analysis of the strategic considerations, mechanistic underpinnings, and practical execution of viable synthetic routes. We will delve into the rationale behind the selection of starting materials, the optimization of reaction conditions, and the validation of synthetic protocols. This guide is structured to empower researchers with the foundational knowledge and practical insights necessary to synthesize this target molecule and its analogs efficiently and safely.

Introduction and Strategic Overview

This compound presents a unique synthetic challenge due to its specific substitution pattern on both aromatic rings and the propiophenone backbone. The strategic disassembly of this molecule reveals several key bond formations that can be targeted for synthesis. The primary disconnection points are the C-C bond between the carbonyl group and the dichlorinated phenyl ring, and the C-C bond between the carbonyl carbon and the adjacent methylene group.

This guide will explore two primary synthetic strategies:

-

Route A: Friedel-Crafts Acylation Approach: This classical approach involves the acylation of a dichlorinated aromatic ring with a suitable acylating agent derived from 3-(3,4-dimethylphenyl)propanoic acid.

-

Route B: Grignard Reagent Approach: This versatile organometallic approach utilizes a Grignard reagent derived from a dichlorinated aryl halide, which then reacts with a suitable propionyl derivative.

The choice between these routes will depend on the availability of starting materials, desired scale, and tolerance for specific reaction conditions and byproducts.

Synthetic Route A: Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a robust method for forming aryl ketones.[1][2] In this pathway, we propose the synthesis of an acyl chloride from 3-(3,4-dimethylphenyl)propanoic acid, followed by its reaction with 1,2-dichlorobenzene in the presence of a Lewis acid catalyst.

Mechanistic Considerations

The core of this route is the electrophilic aromatic substitution reaction where the acylium ion, generated from the acyl chloride and a Lewis acid (e.g., AlCl₃), attacks the electron-rich 1,2-dichlorobenzene ring. The chlorine atoms are deactivating but ortho-, para-directing. However, the steric hindrance from the 2'-chloro group and the electronic deactivation of the ring present significant challenges.[3] Forcing conditions may be necessary to achieve a reasonable yield.[3]

Experimental Workflow and Protocols

The overall workflow for the Friedel-Crafts acylation route is depicted below.

Caption: Workflow for the Friedel-Crafts Acylation Synthesis Route.

Protocol 2.2.1: Synthesis of 3-(3,4-dimethylphenyl)propanoic acid

This precursor can be synthesized from 3,4-dimethylbenzaldehyde via a Doebner-Knoevenagel condensation with malonic acid, followed by catalytic hydrogenation.

-

Doebner-Knoevenagel Condensation:

-

In a round-bottom flask, dissolve 3,4-dimethylbenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.

-

Add a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated HCl.

-

Collect the precipitated 3-(3,4-dimethylphenyl)acrylic acid by filtration, wash with cold water, and dry.

-

-

Catalytic Hydrogenation:

-

Dissolve the 3-(3,4-dimethylphenyl)acrylic acid in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature until hydrogen uptake ceases.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield 3-(3,4-dimethylphenyl)propanoic acid.

-

Protocol 2.2.2: Synthesis of 3-(3,4-dimethylphenyl)propanoyl chloride

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet, add 3-(3,4-dimethylphenyl)propanoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.5 eq) at room temperature.

-

Gently reflux the mixture for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(3,4-dimethylphenyl)propanoyl chloride, which can be used in the next step without further purification.

Protocol 2.2.3: Friedel-Crafts Acylation

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and 1,2-dichlorobenzene (excess, acts as both reactant and solvent).

-

Cool the suspension in an ice bath (0 °C).

-

Slowly add the 3-(3,4-dimethylphenyl)propanoyl chloride (1.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

Cool the reaction mixture in an ice bath and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Synthetic Route B: Grignard Reagent Pathway

The Grignard reaction offers a powerful alternative for C-C bond formation.[4][5][6][7] This route involves the preparation of a Grignard reagent from a dichlorinated aryl halide and its subsequent reaction with a suitable electrophile.

Mechanistic Considerations

The key step is the nucleophilic attack of the Grignard reagent on an electrophilic carbonyl carbon.[6] For the synthesis of a ketone, a nitrile or an acid chloride can be used as the electrophile. The reaction with a nitrile proceeds via an imine intermediate which is then hydrolyzed to the ketone.[7][8]

Experimental Workflow and Protocols

The workflow for the Grignard reagent approach is outlined below.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. library.ncl.res.in [library.ncl.res.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Grignard Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

Abstract

This technical guide provides a comprehensive examination of the spectroscopic characteristics of 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. By explaining the causality behind experimental choices and data interpretation, this guide aims to serve as an authoritative resource for the structural elucidation and characterization of this complex molecule.

Introduction: The Structural Imperative

In the realm of pharmaceutical and materials science, the precise structural determination of a molecule is paramount. This compound, a substituted aromatic ketone, presents a unique analytical challenge due to its multiple chiral centers and complex substitution patterns. The interplay of its dichloro-substituted phenyl ring and dimethyl-substituted phenyl ring, connected by a three-carbon propiophenone backbone, gives rise to a nuanced spectroscopic signature. Understanding this signature is critical for quality control, reaction monitoring, and elucidating structure-activity relationships. This guide provides a multi-faceted spectroscopic approach, leveraging the strengths of NMR, IR, and MS to build a complete and validated structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For a molecule as structurally rich as this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.[1]

-

¹H NMR Acquisition: Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon environment. A higher number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic rings.[2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| Ar-H (Dichloro ring) | 7.20 - 7.60 | m | 3H | Protons on the dichlorophenyl ring will be downfield due to the electron-withdrawing effect of the chlorine atoms and the carbonyl group. |

| Ar-H (Dimethyl ring) | 6.90 - 7.10 | m | 3H | Protons on the dimethylphenyl ring will be relatively upfield compared to the dichloro ring. |

| CH (methine) | 4.50 - 5.00 | dd | 1H | This proton is adjacent to a chiral center and the carbonyl group, leading to a downfield shift and complex splitting. |

| CH₂ (methylene) | 3.00 - 3.50 | m | 2H | The diastereotopic protons of the methylene group will exhibit complex splitting patterns due to coupling with the adjacent methine proton. |

| CH₃ (methyl) | 2.20 - 2.30 | s | 6H | The two methyl groups on the aromatic ring are expected to have similar chemical shifts, appearing as singlets. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.[3][4]

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (carbonyl) | 195 - 205 | The carbonyl carbon is significantly deshielded and appears far downfield.[3] |

| Ar-C (Dichloro ring) | 125 - 140 | Aromatic carbons attached to chlorine will be shifted downfield. |

| Ar-C (Dimethyl ring) | 128 - 145 | Aromatic carbons, including those bearing methyl groups. |

| CH (methine) | 45 - 55 | The methine carbon is shifted downfield by the adjacent aromatic ring and carbonyl group. |

| CH₂ (methylene) | 35 - 45 | The methylene carbon in the propiophenone chain. |

| CH₃ (methyl) | 19 - 22 | The two methyl carbons on the aromatic ring. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent. For a solid sample, the KBr pellet method is often preferred to minimize intermolecular interactions that can broaden peaks.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong, Sharp | The carbonyl group of an aromatic ketone typically absorbs in this region.[6][7] Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[5] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Characteristic of C-H bonds on the aromatic rings.[5] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Corresponding to the C-H bonds of the methylene and methine groups. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands are expected due to the vibrations of the two aromatic rings. |

| C-Cl Stretch | 600 - 800 | Strong | The presence of two chlorine atoms on the aromatic ring will give rise to strong absorptions in the fingerprint region. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For this molecule, Electron Ionization (EI) would be a common technique.

Experimental Protocol: MS

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: In the ion source, the molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺˙).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will provide crucial information for confirming the molecular formula and elucidating the connectivity of the molecule.

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₇H₁₆Cl₂O). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The M⁺˙ peak will appear at m/z 306 (with two ³⁵Cl isotopes), the M+2 peak at m/z 308 (with one ³⁵Cl and one ³⁷Cl), and the M+4 peak at m/z 310 (with two ³⁷Cl isotopes), with relative intensities of approximately 9:6:1.[8]

-

Key Fragmentation Pathways:

-

α-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group.[9] This would result in the formation of two primary fragment ions:

-

Loss of the 3,4-dimethylphenylpropyl radical, leading to the 2,3-dichlorobenzoyl cation.

-

Loss of the 2,3-dichlorobenzoyl radical, resulting in the 3-(3,4-dimethylphenyl)propyl cation.

-

-

McLafferty Rearrangement: While less likely due to the aromatic nature of the gamma-protons, a McLafferty rearrangement is a possibility in some propiophenone derivatives.

-

Loss of Chlorine: Fragmentation may also involve the loss of one or both chlorine atoms.[10][11]

-

Visualization of a Proposed Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of the target molecule.

Conclusion: A Synergistic Approach to Structural Validation

The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS establishes the molecular weight and provides corroborating structural information through fragmentation patterns. The data and interpretations presented in this guide serve as a robust framework for the unequivocal characterization of this and structurally related molecules, ensuring scientific integrity and supporting further research and development efforts.

References

- D. H. Williams, I. Howe. Principles of Organic Mass Spectrometry. McGraw-Hill, 1972.

- D. L. Pavia, G. M. Lampman, G. S. Kriz, J. R. Vyvyan. Introduction to Spectroscopy. Cengage Learning, 2015.

- R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.

-

H. O. Gottlieb, V. Kotlyar, A. Nudelman. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512-7515. [Link]

- F. W. McLafferty, F. Tureček. Interpretation of Mass Spectra. University Science Books, 1993.

- J. B. Lambert, E. P. Mazzola. Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson, 2019.

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." [Link][3]

-

University of Colorado Boulder. "Table of Characteristic IR Absorptions." [Link][5]

-

National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook." [Link][12]

-

Wiley Science Solutions. "KnowItAll Informatics Training - NMR Predictions." [Link][13]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1-Propanone, 3-chloro-1-phenyl- [webbook.nist.gov]

- 13. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

Crystal Structure Analysis of Substituted Propiophenones: From Synthesis to Supramolecular Architecture

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive technical overview of the crystal structure analysis of substituted propiophenones, a class of compounds with significant relevance in medicinal chemistry and materials science.[][2] We navigate the complete workflow, from rational synthesis and single-crystal cultivation to advanced X-ray diffraction analysis and the interpretation of supramolecular assemblies. The narrative emphasizes the causal relationships between molecular substitution, intermolecular interactions, and final crystal packing. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for molecular design and the optimization of solid-state properties.

The Strategic Importance of Crystalline Architecture

Propiophenone and its derivatives represent a versatile scaffold in organic synthesis, serving as crucial intermediates in the production of various pharmaceuticals, including appetite suppressants and anti-arrhythmic agents.[][2] The biological activity and physicochemical properties of these molecules—such as solubility, stability, and bioavailability—are not solely dependent on their covalent structure but are profoundly influenced by their three-dimensional arrangement in the solid state.[3][4]

Crystal structure analysis via Single-Crystal X-ray Diffraction (SC-XRD) offers an unambiguous determination of molecular geometry and, critically, reveals the intricate network of non-covalent interactions that govern crystal packing.[5] Understanding this architecture is paramount for establishing robust Structure-Activity Relationships (SAR), identifying and characterizing polymorphs for intellectual property, and engineering materials with desired physical properties.[5][6] This guide provides the foundational knowledge and practical protocols to achieve this understanding.

Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of diffraction-quality single crystals. The purity of the compound and the precision of the crystallization process are deterministic for the success of the entire analysis.

Synthesis of Substituted Propiophenones

The Friedel-Crafts acylation is a cornerstone method for synthesizing propiophenones, involving the reaction of an aromatic ring with propanoyl chloride or propionic anhydride in the presence of a Lewis acid catalyst.[2][7] The choice of substituents on the aromatic precursor dictates the final substitution pattern of the propiophenone derivative.

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride tube or nitrogen bubbler).

-

Catalyst Suspension: The aromatic substrate (1.0 eq) is dissolved in a suitable dry, inert solvent (e.g., dichloromethane or carbon disulfide), and the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) is added portion-wise under an inert atmosphere at 0 °C.

-

Acylation: Propanoyl chloride (1.1 eq) is dissolved in the same solvent and added dropwise to the stirred suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by pouring it onto crushed ice with concentrated HCl. This hydrolyzes the aluminum chloride complex.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution, which prevents the formation of polycrystalline powder or amorphous solid.

This is the most common and often successful method for growing single crystals.[5] Its success relies on the gradual increase in concentration of the solute as the solvent slowly evaporates.

-

Solvent Selection: The purified propiophenone derivative is dissolved in a minimal amount of a "good" solvent, in which it is readily soluble. The choice of solvent is critical; a solvent system (e.g., ethanol/water, dichloromethane/hexane) can also be used.

-

Solution Preparation: The compound is dissolved in a clean vial or small beaker. Gentle heating can be applied to ensure complete dissolution. The solution should be saturated or near-saturated at that temperature.

-

Filtration: The warm solution is filtered through a syringe filter (PTFE, 0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: The vial is covered with a cap or parafilm with a few small holes pierced in it. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature and in a vibration-free environment.

-

Harvesting: Once well-formed crystals appear, they are carefully harvested from the mother liquor using a spatula or loop and immediately coated in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss.

The Core of the Analysis: Single-Crystal X-ray Diffraction

SC-XRD is the definitive technique for determining the precise arrangement of atoms within a crystal. The workflow is a systematic process that translates a diffraction pattern into a three-dimensional molecular model.

The SC-XRD Experimental Workflow

The process can be visualized as a linear progression from sample preparation to the final, validated crystal structure.

Caption: The workflow for Single-Crystal X-ray Diffraction analysis.

Step-by-Step Methodologies

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) with sharp edges and no visible defects is selected under a microscope and mounted on a glass fiber or loop.

-

Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer and cooled under a stream of cold nitrogen gas (e.g., 100-170 K) to minimize thermal motion.[8] X-rays (commonly Mo Kα, λ = 0.71073 Å) are directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded on a detector.[9]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, assign a space group, and integrate the intensity of each diffraction spot.[5] This yields a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.

-

Structure Solution and Refinement:

-

Solution: The "phase problem" is solved using computational methods like Direct Methods to generate an initial electron density map and a preliminary atomic model.[5]

-

Refinement: This initial model is refined using a full-matrix least-squares algorithm. Atomic positions and displacement parameters are adjusted to minimize the difference between the observed diffraction data and the data calculated from the model.[5] The quality of the final model is assessed using figures of merit such as the R1 factor (agreement factor) and the goodness-of-fit (GooF).

-

| Parameter | Description | Typical Value (Good Structure) |

| R1 | Residual factor; measures the agreement between observed and calculated structure factor amplitudes. | < 0.05 (5%) |

| wR2 | Weighted residual factor; based on the square of the structure factor amplitudes. | < 0.15 (15%) |

| GooF | Goodness-of-Fit; should be close to 1.0 for a good model. | ~ 1.0 |

Deciphering the Structure: The Influence of Substituents

With a refined structure, the focus shifts to interpretation. The key is to understand how the identity and position of substituents on the propiophenone scaffold dictate both molecular conformation and the resulting crystal packing.

The Role of Substituents in Supramolecular Assembly

Substituents fundamentally alter the electronic and steric properties of the molecule, which in turn controls the types and strengths of intermolecular interactions that are formed.[10]

Sources

- 2. Propiophenone - Wikipedia [en.wikipedia.org]

- 3. medium.com [medium.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. mdpi.com [mdpi.com]

- 9. X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone | European Journal of Chemistry [eurjchem.com]

- 10. mdpi.com [mdpi.com]

In Silico Prediction of 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of the novel compound, 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone. In the absence of pre-existing experimental data for this specific molecule, this document outlines a robust and scientifically rigorous computational workflow. This guide is designed for researchers, scientists, and drug development professionals, offering a practical blueprint for the virtual screening and characterization of new chemical entities. The methodologies detailed herein encompass target identification, molecular docking, quantitative structure-activity relationship (QSAR) analysis where applicable, pharmacophore modeling, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Each step is accompanied by detailed protocols, the rationale behind experimental choices, and visual representations to ensure clarity and reproducibility.

Introduction: The Imperative for In Silico Bioactivity Prediction

The journey of a novel chemical entity from discovery to a clinically approved drug is fraught with challenges, high costs, and a significant attrition rate. A primary contributor to these failures is unforeseen issues with a compound's efficacy, toxicity, or pharmacokinetic profile.[1] In silico prediction of bioactivity has emerged as an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of large chemical libraries and the prioritization of candidates with the highest potential for success.[2][3][4] By leveraging computational models, researchers can gain profound insights into the potential biological targets of a novel compound, its binding affinity, and its overall drug-likeness before significant resources are invested in laboratory synthesis and testing.

This guide focuses on a specific, likely novel propiophenone derivative: this compound. Propiophenone and its derivatives are known to possess a range of medicinal properties, including anti-arrhythmic, antidiabetic, and antimicrobial activities, making this class of compounds a fertile ground for new therapeutic discoveries.[] The workflow detailed below is not only applicable to the target compound but also serves as a robust template for the bioactivity prediction of other novel molecules.

The Subject Molecule: this compound

The initial step in any in silico analysis is a thorough understanding of the subject molecule's structure.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₁₇H₁₆Cl₂O |

| Molecular Weight | 307.22 g/mol |

| IUPAC Name | 1-(2,3-dichlorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |

| Canonical SMILES | CC1=C(C=C(C=C1)CC(=O)C2=C(C=CC=C2Cl)Cl)C |

| InChI Key | [To be generated upon structure input into chemical software] |

The In Silico Bioactivity Prediction Workflow

The computational prediction of a novel compound's bioactivity is a multi-faceted process that integrates various methodologies to construct a comprehensive profile of its potential therapeutic effects and liabilities.[6] This structured workflow allows for the efficient screening and prioritization of compounds for subsequent experimental validation.[6]

Figure 1: A general workflow for the in silico prediction of bioactivity.

Step 1: Target Identification - Unveiling Potential Biological Partners

The foundational step in elucidating the bioactivity of a novel compound is to identify its potential molecular targets.[6] This can be achieved through a combination of ligand-based and structure-based approaches.

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.

-

Protocol:

-

Input: The 2D structure of this compound in SMILES or SDF format.

-

Tool: Utilize online servers such as SwissTargetPrediction, SuperPred, or similar platforms.

-

Mechanism: These tools compare the topology of the query molecule against a database of known active compounds and their targets.

-

Output: A ranked list of potential protein targets based on the similarity score.

-

-

Causality: By identifying known proteins that bind to structurally analogous compounds, we can hypothesize that our novel molecule may interact with the same or similar targets.

Inverse docking screens a single ligand against a library of protein binding sites.

-

Protocol:

-

Input: The 3D structure of the ligand.

-

Tool: Employ software like AutoDock Vina, Schrödinger's Glide, or online platforms that support inverse docking.

-

Mechanism: The ligand is systematically docked into the binding sites of a large collection of proteins (e.g., from the Protein Data Bank).

-

Output: A list of proteins ranked by their predicted binding affinity to the ligand.

-

-

Causality: This method provides a direct physical model of the interaction between the ligand and potential targets, offering insights into binding energetics.

Step 2: Molecular Docking - Simulating the Molecular Handshake

Once a list of potential targets is generated, molecular docking is employed to predict the preferred orientation of the ligand when bound to a protein and to estimate the strength of the interaction.[7]

Figure 2: A streamlined workflow for molecular docking.

-

Protein Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign atomic charges.[8]

-

-

Ligand Preparation:

-

Generate the 3D conformation of this compound.

-

Minimize its energy using a suitable force field (e.g., MMFF94).

-

Assign atomic charges.

-

-

Grid Generation:

-

Define a grid box that encompasses the active site of the target protein.[8] The dimensions should be sufficient to allow the ligand to rotate and translate freely.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock Vina) to explore possible binding conformations of the ligand within the protein's active site.[8]

-

-

Analysis of Results:

-

Binding Affinity: The docking score (e.g., in kcal/mol) provides an estimate of the binding free energy. Lower values indicate stronger binding.[8]

-

Binding Pose: Visualize the top-ranked poses to understand the orientation of the ligand in the active site.

-

Intermolecular Interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and protein residues.

-

-

Self-Validation: A crucial step in validating the docking protocol is to perform re-docking. This involves extracting the native ligand from a co-crystallized structure, docking it back into the same protein, and ensuring the predicted pose is close to the crystallographic pose (RMSD < 2.0 Å).

Step 3: ADMET Prediction - Assessing Drug-Likeness

A compound's therapeutic potential is not solely dependent on its binding affinity but also on its pharmacokinetic and toxicological properties.[1] ADMET prediction helps to identify potential liabilities early in the drug discovery process.[9][10]

Table 2: Key ADMET Properties for In Silico Prediction

| Category | Property | Importance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |

| Caco-2 Permeability | In vitro model for intestinal absorption. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Crucial for CNS-targeting drugs. |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. |

| Excretion | Total Clearance | Determines the dosing interval. |

| Toxicity | hERG Inhibition | Risk of cardiotoxicity. |

| AMES Mutagenicity | Potential for carcinogenicity. | |

| Hepatotoxicity | Risk of liver damage. |

-

Input: The SMILES string of the compound.

-

Tools: Utilize web-based platforms like ADMETlab 2.0, SwissADME, or pkCSM.[1][9][11]

-

Mechanism: These tools employ a variety of models, including QSAR and machine learning, trained on large datasets of compounds with known ADMET properties.[12]

-

Output: A comprehensive profile of the predicted ADMET properties.

-

Trustworthiness: The reliability of ADMET predictions is enhanced by using multiple tools and comparing the results. It is also important to consider the applicability domain of the models used by each tool.

Step 4: Pharmacophore Modeling - Mapping the Key Features for Bioactivity

A pharmacophore is an abstract representation of the key molecular features that are essential for a ligand to interact with a specific target.

-

Input: A set of active compounds for a particular target (if available).

-

Tool: Software such as LigandScout, MOE, or Discovery Studio.

-

Mechanism: The software identifies common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) among the active molecules and generates a 3D model representing their spatial arrangement.

-

Output: A pharmacophore model that can be used to screen virtual libraries for novel compounds with the desired features.

-

Input: The docked pose of this compound within the target's active site.

-

Tool: Similar software as for ligand-based modeling.

-

Mechanism: The software analyzes the interactions between the ligand and the protein to identify the key features responsible for binding.

-

Output: A pharmacophore model that is specific to the binding site of the target protein.

Data Presentation and Interpretation

All quantitative data generated from the in silico predictions should be summarized in clearly structured tables for easy comparison and interpretation.

Table 3: Predicted Biological Targets and Docking Scores for this compound

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| [Example: Kinase A (XXXX)] | -9.5 | [Example: LYS76, GLU91, LEU148] |

| [Example: Protease B (YYYY)] | -8.2 | [Example: HIS41, CYS145, MET165] |

| [Example: GPCR C (ZZZZ)] | -7.9 | [Example: PHE121, TRP256, TYR308] |

Table 4: Predicted ADMET Profile for this compound

| Property | Prediction | Confidence |

| BBB Permeant | Yes/No | [e.g., 0.85] |

| hERG Inhibitor | Yes/No | [e.g., 0.72] |

| AMES Mutagenic | Yes/No | [e.g., 0.91] |

| CYP2D6 Inhibitor | Yes/No | [e.g., 0.68] |

Conclusion and Future Directions

The in silico workflow detailed in this guide provides a robust and scientifically grounded approach to predicting the bioactivity of the novel compound this compound. By systematically identifying potential targets, analyzing molecular interactions, and assessing drug-likeness, this computational methodology allows for the efficient prioritization of compounds for further experimental validation. It is crucial to remember that in silico predictions are hypotheses that must be confirmed through in vitro and in vivo studies. The insights gained from this computational analysis, however, can significantly streamline the drug discovery process, reducing costs and accelerating the development of new therapeutics. Future work should focus on the synthesis of this compound and the experimental validation of the predictions made in this guide.

References

Sources

- 1. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neovarsity.org [neovarsity.org]

- 3. rjwave.org [rjwave.org]

- 4. jocpr.com [jocpr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 10. In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADMETlab 2.0 [admetmesh.scbdd.com]

- 12. ADMET-AI [admet.ai.greenstonebio.com]

A-Z Guide to Preliminary Toxicity Screening of Novel Propiophenone Compounds

Introduction: The Imperative for Early Toxicity Assessment in Propiophenone Drug Candidates

Propiophenone and its derivatives represent a significant class of organic compounds with a wide range of applications, notably as intermediates in the synthesis of pharmaceuticals.[1] The core structure, a phenyl ethyl ketone, is a building block for various drugs, including those with anti-arrhythmic, antidiabetic, and local anesthetic properties.[1][] However, as with any novel chemical entity destined for therapeutic use, a thorough evaluation of its toxicological profile is paramount to ensure patient safety and regulatory compliance.[3][4] Early-stage toxicity screening is not merely a regulatory hurdle; it is a critical component of the drug discovery and development process that mitigates the risk of late-stage failures, thereby saving considerable time and resources.[5][6]

This in-depth technical guide provides a comprehensive framework for the preliminary toxicity screening of novel propiophenone compounds. We will delve into a multi-tiered screening strategy that encompasses in silico, in vitro, and early-stage in vivo methodologies. The focus will be on providing not just the "how" but also the "why" behind each experimental choice, grounding our recommendations in established scientific principles and regulatory expectations.[7]

Part 1: Foundational In Silico Toxicity Prediction

Before embarking on resource-intensive experimental assays, a robust in silico assessment can provide invaluable initial insights into the potential toxicity of novel propiophenone derivatives.[8][9] Computational toxicology models leverage existing data to predict the adverse effects of new chemical entities based on their structure.[10]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are computational tools that correlate the chemical structure of a compound with its biological activity, including toxicity.[11][12] For novel propiophenone compounds, QSAR can be employed to predict a range of toxicological endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity.[8] The fundamental principle is that similar structures often exhibit similar biological activities.[13]

Causality Behind the Choice: QSAR modeling is a rapid and cost-effective first-pass screening tool.[8] It allows for the early identification of potentially problematic structural motifs within a series of propiophenone analogs, enabling medicinal chemists to prioritize compounds with a more favorable predicted safety profile. This approach aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing by flagging potentially toxic compounds before any in vivo studies are conducted.[14]

Self-Validating System: The reliability of QSAR predictions is highly dependent on the quality and relevance of the training dataset.[15] Therefore, it is crucial to use well-validated models, such as those available in the OECD QSAR Toolbox or other reputable software suites.[9] The applicability domain of the model must also be considered to ensure that the predictions for the novel propiophenone compounds are reliable.[15]

In Silico Screening Workflow

Caption: Workflow for in silico toxicity prediction of novel propiophenone compounds.

Part 2: Core In Vitro Toxicity Assays

Following in silico analysis, a battery of in vitro assays should be conducted to provide experimental data on the potential toxicity of the prioritized propiophenone compounds. In vitro methods offer a controlled environment to assess specific toxicological endpoints at the cellular level.[16][17]

Cytotoxicity Assays: Assessing Cell Viability

Cytotoxicity assays are fundamental to understanding the concentration at which a compound causes cell death.[18] Two widely used and complementary assays are the MTT and LDH assays.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[19] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[20][21] The amount of formazan produced is directly proportional to the number of living cells.[19]

Causality Behind the Choice: The MTT assay provides a quantitative measure of a compound's effect on cell viability and proliferation. It is a robust and high-throughput method suitable for screening a large number of compounds and concentrations, making it ideal for early-stage drug discovery.[16]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed a suitable cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]

-

Compound Treatment: Treat the cells with a serial dilution of the novel propiophenone compound for a specified duration (e.g., 24, 48, or 72 hours).[19]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[20]

-

Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[22]

Principle: The LDH assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[23][24] The released LDH catalyzes a reaction that results in a color change, which is proportional to the number of lysed cells.[23]

Causality Behind the Choice: The LDH assay is a direct measure of cytotoxicity caused by membrane damage, complementing the metabolic assessment of the MTT assay.[23] Performing both assays provides a more comprehensive picture of a compound's cytotoxic potential.

Experimental Protocol: LDH Assay

-

Cell Culture and Treatment: Culture and treat cells with the propiophenone compound as described for the MTT assay.

-

Supernatant Collection: Carefully collect the cell culture supernatant.[23]

-

LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates.[23]

-

Incubation: Incubate at room temperature for a specified time.[23]

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.[23]

Genotoxicity Assay: The Ames Test

Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound.[25][26] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[27][28] The test measures the ability of a compound to cause a reverse mutation that restores the bacteria's ability to produce histidine and grow on a histidine-deficient medium.[25][27]

Causality Behind the Choice: Genotoxicity is a critical toxicological endpoint, as mutagenic compounds can be carcinogenic.[25] The Ames test is a rapid, inexpensive, and widely accepted screening method for identifying potential mutagens.[26][28] It is a standard requirement in the preclinical safety evaluation of new drugs.[29][30]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Bacterial Strains: Utilize several strains of S. typhimurium with different mutations to detect various types of mutagens.[25]

-

Metabolic Activation: Conduct the test with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to identify compounds that become mutagenic after metabolism.[31]

-

Exposure: Mix the bacterial culture, the propiophenone compound at various concentrations, and the S9 mix (if applicable) with molten top agar.[26]

-

Plating: Pour the mixture onto a minimal glucose agar plate.[25]

-

Incubation: Incubate the plates for 48-72 hours at 37°C.[25]

-

Colony Counting: Count the number of revertant colonies and compare it to the number on control plates. A significant increase in the number of colonies indicates mutagenic potential.[25]

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise manner to facilitate comparison and decision-making.

Table 1: In Vitro Toxicity Screening of Novel Propiophenone Compounds

| Compound ID | IC50 (µM) - MTT Assay (HepG2, 48h) | LC50 (µM) - LDH Assay (HepG2, 48h) | Ames Test Result (with/without S9) |

| PROP-001 | 75.2 | 98.5 | Negative |

| PROP-002 | > 200 | > 200 | Negative |

| PROP-003 | 12.8 | 25.1 | Positive (with S9) |

| PROP-004 | 45.6 | 62.3 | Negative |

Interpretation:

-

IC50/LC50 Values: A lower IC50 (inhibitory concentration 50%) or LC50 (lethal concentration 50%) value indicates higher cytotoxicity.

-

Ames Test: A positive result suggests that the compound is mutagenic and may be a potential carcinogen.[25]

Part 3: Integrated Toxicity Screening Strategy

A successful preliminary toxicity screening program integrates data from in silico and in vitro models to build a comprehensive safety profile of the novel propiophenone compounds.

Caption: A tiered approach to preliminary toxicity screening.

Expertise & Experience in Action: This tiered approach allows for the early deselection of compounds with unfavorable toxicity profiles, conserving resources for the most promising candidates. For instance, a propiophenone derivative that is predicted to be mutagenic by QSAR models and is subsequently confirmed as positive in the Ames test would be a low-priority candidate for further development. Conversely, a compound with a clean in silico profile and low cytotoxicity in vitro would be a strong candidate for progression to more advanced preclinical studies.

Conclusion: A Pathway to Safer Propiophenone-Based Therapeutics

The preliminary toxicity screening of novel propiophenone compounds is a multi-faceted process that requires a strategic and integrated approach. By combining the predictive power of in silico models with the empirical data from in vitro assays, researchers can make informed decisions early in the drug development pipeline. This not only enhances the efficiency of the discovery process but, more importantly, lays the foundation for the development of safer and more effective therapeutics. Adherence to internationally recognized guidelines, such as those from the OECD, further ensures the quality and acceptance of the generated data.[7][32]

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Ames test. Wikipedia. [Link]

-

Guidelines for the Testing of Chemicals. OECD. [Link]

-

In silico toxicology: computational methods for the prediction of chemical toxicity. PMC. [Link]

-

The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]

-

Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. [Link]

-

In Silico Toxicity Prediction. PozeSCAF. [Link]

-

OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Online Biology Notes. [Link]

-

LDH Cytotoxicity Assay Kit. OZ Biosciences. [Link]

-

Ames test ( Technique to determine mutagenic potential). YouTube. [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

3.4: Ames Test. Biology LibreTexts. [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

-

In Vitro Toxicology Assays. TME Scientific. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

-

Exploring In Silico Modeling: Applications in Drug Development. Labcorp. [Link]

-

Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 1. Northeastern University. [Link]

-

Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC - NIH. [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

-

QSAR Model for Predicting Pesticide Aquatic Toxicity. ACS Publications. [Link]

-

Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. [Link]

-

In Vitro Toxicology Testing. Charles River Laboratories. [Link]

-

In silico prediction of toxicity and its applications for chemicals at work. PMC - NIH. [Link]

-

OECD Chemical Testing Guidelines 2025 Updated. Auxilife. [Link]

-

Making in silico predictive models for toxicology FAIR. ResearchGate. [Link]

-

The predictivity of QSARs for toxicity: Recommendations for improving model performance. Liverpool John Moores University Research Online. [Link]

-

OECD Guidelines for the Testing of Chemicals, Section 2. oecd-ilibrary.org. [Link]

-

Development of a nano-QSAR model for predicting the toxicity of nano-metal oxide mixtures to Aliivibrio fischeri. Environmental Science - RSC Publishing. [Link]

-

Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

-

Preclinical Toxicology Study in Compliance with FDA. Medicaljagat. [Link]

-

FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

-

FDA Requirements for Preclinical Studies. karger.com. [Link]

-

PROPIOPHENONE For Synthesis. Alpha Chemika. [Link]

-

Early toxicity screening strategies. ResearchGate. [Link]

-

In vitro toxicity screening as pre-selection tool. European Pharmaceutical Review. [Link]

-

PROPIOPHENONE. chemicalland21.com. [Link]

-

Framework for In Silico Toxicity Screening of Novel Odorants. PMC - NIH. [Link]

-

Modern Approaches to Chemical Toxicity Screening. PMC - NIH. [Link]

-

Toxicity Screening: 7 Strategies for Preclinical Research. Biobide. [Link]

Sources

- 1. manavchem.com [manavchem.com]

- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 4. karger.com [karger.com]

- 5. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 6. blog.biobide.com [blog.biobide.com]

- 7. oecd.org [oecd.org]

- 8. pozescaf.com [pozescaf.com]

- 9. labcorp.com [labcorp.com]

- 10. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]

- 15. LJMU Research Online [researchonline.ljmu.ac.uk]

- 16. kosheeka.com [kosheeka.com]

- 17. criver.com [criver.com]

- 18. itmedicalteam.pl [itmedicalteam.pl]

- 19. clyte.tech [clyte.tech]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 24. ozbiosciences.com [ozbiosciences.com]

- 25. Ames test - Wikipedia [en.wikipedia.org]

- 26. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 27. microbiologyinfo.com [microbiologyinfo.com]

- 28. bio.libretexts.org [bio.libretexts.org]

- 29. fda.gov [fda.gov]

- 30. medicaljagat.com [medicaljagat.com]

- 31. m.youtube.com [m.youtube.com]

- 32. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

Solubility and stability studies of 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

An In-depth Technical Guide to the Solubility and Stability of 2',3'-Dichloro-3-(3,4-dimethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel propiophenone derivative, this compound. As a potential active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful formulation development and regulatory submission. This document outlines detailed, field-proven protocols for determining thermodynamic and kinetic solubility, as well as for conducting forced degradation studies under various stress conditions as mandated by International Council for Harmonisation (ICH) guidelines. The methodologies are designed to not only generate robust data but also to provide foundational insights into the molecule's intrinsic characteristics, degradation pathways, and potential liabilities.

Introduction: The Significance of Early-Stage Physicochemical Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1] Low aqueous solubility can severely limit oral bioavailability, while chemical instability can compromise safety, efficacy, and shelf-life.[1][2] Therefore, a comprehensive assessment of solubility and stability at the preformulation stage is not merely a regulatory requirement but a critical, strategic imperative.[3]

This compound is an aryl ketone with a molecular structure suggesting high lipophilicity and, consequently, a potential for low aqueous solubility. Its propiophenone core, while generally stable, may be susceptible to degradation under specific environmental conditions.[4][5][6] This guide provides the experimental blueprint to rigorously quantify these properties.

The experimental choices detailed herein are grounded in established scientific principles and regulatory expectations, particularly the ICH Q1A(R2) guideline on stability testing.[7][8] The objective is to build a self-validating data package that not only defines the compound's properties but also supports the development of a robust, stability-indicating analytical method—a cornerstone of any successful drug development program.[9][10][11]